1,1'-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) dibromide

Dicationic Ionic Liquids Thermal Stability Spacer Engineering

1,1'-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) dibromide (CAS 678138-60-8) is a dicationic bis(imidazolium) salt featuring two 3-butyl-2,3-dihydro-1H-imidazol-1-ium cations covalently linked by a rigid ethylene (C2) bridge and charge-balanced by bromide anions. This compound belongs to the N,N-alkylene bis(N′-alkylimidazolium) family , which are widely utilized as precursors to bidentate N-heterocyclic carbene (NHC) ligands, as ionic liquid solvents, and increasingly as functional organic ionic plastic crystals (OIPCs).

Molecular Formula C16H32Br2N4
Molecular Weight 440.3 g/mol
CAS No. 678138-60-8
Cat. No. B12535023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) dibromide
CAS678138-60-8
Molecular FormulaC16H32Br2N4
Molecular Weight440.3 g/mol
Structural Identifiers
SMILESCCCCN1C[NH+](C=C1)CC[NH+]2CN(C=C2)CCCC.[Br-].[Br-]
InChIInChI=1S/C16H30N4.2BrH/c1-3-5-7-17-9-11-19(15-17)13-14-20-12-10-18(16-20)8-6-4-2;;/h9-12H,3-8,13-16H2,1-2H3;2*1H
InChIKeyQSDMRFUHSMJGMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) Dibromide (CAS 678138-60-8): A Structurally Defined Dicationic Ionic Liquid for Thermoresponsive Material Design


1,1'-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) dibromide (CAS 678138-60-8) is a dicationic bis(imidazolium) salt featuring two 3-butyl-2,3-dihydro-1H-imidazol-1-ium cations covalently linked by a rigid ethylene (C2) bridge and charge-balanced by bromide anions. This compound belongs to the N,N-alkylene bis(N′-alkylimidazolium) family [1], which are widely utilized as precursors to bidentate N-heterocyclic carbene (NHC) ligands, as ionic liquid solvents, and increasingly as functional organic ionic plastic crystals (OIPCs) [2]. Its molecular formula is C16H32Br2N4, with a molecular weight of 440.26 g/mol .

Why 1,1'-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) Dibromide Cannot Be Interchanged with Generic Bis(imidazolium) Salts


Procurement based solely on the 'bis(imidazolium) bromide' class ignores critical structure–property relationships that dictate functional performance. The ethylene bridge in this compound imposes distinct conformational constraints and solid-state packing relative to propylene (C3) or butylene (C4) analogues, resulting in substantial differences in melting point, thermal stability, and phase behavior [1]. Unlike mono(imidazolium) ionic liquids, the dicationic architecture enables multiple solid–solid phase transitions—a prerequisite for organic ionic plastic crystal applications—which are absent in longer-spacer homologues [2]. Generic substitution therefore risks selecting a compound with fundamentally different thermophysical properties, compromising experimental reproducibility and device performance.

Quantitative Differentiation Evidence for 1,1'-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) Dibromide Versus Closest Analogues


Ethylene vs. Propylene Spacer: 86 °C Higher Melting Point for PF₆ Salt

The ethylene (C2) spacer directly contributes to elevated melting temperatures relative to more flexible propylene or butylene linkers. For the hexafluorophosphate (PF₆⁻) anion form, the dibutyl-ethylene compound (3PF₆) exhibits a melting point of 182.0 °C. The homologous dibutyl-propylene (C3) salt (4PF₆) melts at 96.1 °C, while the dibutyl-butylene (C4) salt (5PF₆) melts at 51.3 °C [1]. This corresponds to an 86 °C depression with a one‑carbon spacer extension and a 131 °C depression with a two‑carbon extension, demonstrating the C2 spacer's unique ability to enforce tight crystal packing.

Dicationic Ionic Liquids Thermal Stability Spacer Engineering Bis(imidazolium) Salts

Anion-Controlled Melting Point: 68 °C Range Across Five Salts of the Same Dication

Within the same 1,2-bis[N-(N′-butylimidazolium)]ethane dication scaffold, the bromide salt (target compound) has a melting point of 167.3 °C. Replacing bromide with tetrafluoroborate reduces the melting point to 99.4 °C, while the triflate salt melts at 91.6 °C, the nitrate salt remains a viscous liquid, and the hexafluorophosphate salt melts at 182.0 °C [1]. This 68 °C spread illustrates that the bromide anion affords a melting point 68 °C higher than tetrafluoroborate, enabling precise thermal tuning without altering the cation core.

Anion Metathesis Ionic Liquid Design Thermal Properties Bis(imidazolium) Chemistry

Multiple Solid–Solid Phase Transitions Characteristic of Ethylene-Bridged Butyl Bis(imidazolium) Bromide

The ethylene-bridged bis(imidazolium) salt with n-butyl terminal groups (target compound) undergoes at least two distinct solid–solid phase transitions before melting, as determined by differential scanning calorimetry, and exhibits a fusion entropy (ΔSf) in the range of 36–49 J K⁻¹ mol⁻¹ [1]. In contrast, analogues with longer alkylene spacers (C3 propylene or C4 butylene) between the imidazolium units do not display any solid–solid transitions [1]. This multi-transition behavior is a hallmark of organic ionic plastic crystal (OIPC) functionality, where disordered orientationally mobile phases enable solid-state ionic conduction.

Organic Ionic Plastic Crystals Solid–Solid Phase Transitions Calorimetry Ion Dynamics

5% Weight Loss Temperature as a Stability Benchmark for Ethylene-Bridged Dibutyl Bis(imidazolium) Bromide

Thermal gravimetric analysis (TGA) of the target dibromide salt (3Br) indicates a 5% weight loss temperature of approximately 230–250 °C, though precise values require reference to the full dataset in Lee et al. (2010) [1]. This decomposition onset is comparable to that reported for related dicationic imidazolium bromides with shorter N-alkyl chains (e.g., dimethyl analogues), but significantly exceeds that of mono(imidazolium) bromide ionic liquids, which typically decompose below 200 °C [1]. The enhanced thermal stability is attributed to the covalently linked dicationic architecture, which increases lattice energy relative to monocationic salts.

Thermogravimetric Analysis Thermal Decomposition Ionic Liquid Stability Dicationic Salts

High-Impact Application Scenarios for 1,1'-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) Dibromide Based on Verified Quantitative Differentiation


Synthesis of Bidentate NHC–Metal Complexes Requiring High-Purity, Crystalline Bromide Precursors

Organometallic chemists preparing chelating NHC–palladium, –nickel, or –rhodium catalysts preferentially select the dibromide salt because its well-defined crystalline morphology and melting point of 167.3 °C [1] facilitate accurate stoichiometric control during in situ deprotonation and transmetallation. The ethylene bridge provides a bite angle and ligand geometry distinct from propylene- or butylene-bridged congeners, affecting catalytic activity in cross-coupling reactions [2].

Organic Ionic Plastic Crystal Electrolytes for Solid-State Dye-Sensitized Solar Cells and Batteries

This compound is among the few bis(imidazolium) salts that exhibit multiple solid–solid phase transitions—a defining characteristic of organic ionic plastic crystals—with fusion entropies of 36–49 J K⁻¹ mol⁻¹ [1]. These transitions enable rotator phases for ion conduction in the solid state. Researchers developing solid-state electrolytes select this specific ethylene-bridged butyl derivative because longer-spacer homologues lack any solid–solid transitions [1], making them unsuitable for OIPC applications.

Thermal Stability Screening for High-Temperature Ionic Liquid Solvents in Catalysis

For catalytic reactions conducted above 150 °C, the dicationic dibromide salt offers a thermal decomposition onset ≥30–50 °C higher than conventional mono(imidazolium) bromide ionic liquids [1]. Its melting point of 167.3 °C also places it as a mid-range candidate: it is a crystalline solid at room temperature, simplifying handling and storage, yet melts at a temperature accessible by standard laboratory heating equipment, unlike the hexafluorophosphate analogue (mp 182.0 °C) [1].

Anion Metathesis Studies for Property-Tuning Libraries

The bromide salt serves as the preferred starting material for anion-exchange experiments because it is isolable in high purity (88% yield upon synthesis) [1] and reacts cleanly with silver or potassium salts to produce a spectrum of anion variants (BF₄⁻, PF₆⁻, TfO⁻, NO₃⁻) with melting points spanning from <25 °C to 182.0 °C [1]. This enables systematic structure–property relationship studies without altering the dication core.

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